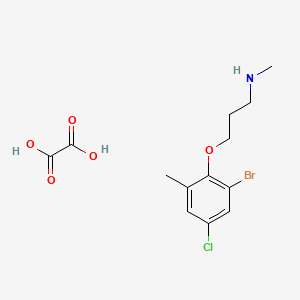![molecular formula C18H27ClN2O5 B4094424 1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4094424.png)
1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid
Übersicht
Beschreibung
1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenoxy group attached to a butyl chain, which is further linked to an ethylpiperazine moiety. The addition of oxalic acid forms a salt, enhancing its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with butyl bromide to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Replacement of the chlorine atom with nucleophiles like hydroxide or amine groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenoxy)butanoic acid
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 4-(2-Chlorophenoxy)butanoic acid
Uniqueness
1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its stability as an oxalate salt and its ability to undergo various chemical reactions make it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O.C2H2O4/c1-2-18-10-12-19(13-11-18)9-3-4-14-20-16-7-5-15(17)6-8-16;3-1(4)2(5)6/h5-8H,2-4,9-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXCSNITBXXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4094358.png)

![4-chloro-N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]benzamide](/img/structure/B4094383.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4094388.png)
![2,7,7-trimethyl-N-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4094390.png)
![2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4094396.png)
![4-(phenylsulfonyl)benzyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4094404.png)


![1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4094423.png)

![2-[(4-chlorophenyl)thio]-N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4094434.png)
![3,4,5-trimethoxy-N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094438.png)
![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B4094440.png)
